REACTION_SMILES
|
[ClH:36].[OH:12][c:13]1[c:14]2[c:18]([c:19]([CH3:34])[c:20]([O:32][CH3:33])[c:21]1[CH2:22][CH:23]=[C:24]([CH2:25][CH2:26][C:27](=[O:28])[O:29][CH3:30])[CH3:31])[CH2:17][O:16][C:15]2=[O:35].[c:1]1([CH3:11])[cH:2][cH:3][c:4]([S:7](=[O:8])(=[O:9])[Cl:10])[cH:5][cH:6]1.[cH:37]1[cH:38][cH:39][n:40][cH:41][cH:42]1>>[c:1]1([CH3:11])[cH:2][cH:3][c:4]([S:7](=[O:8])(=[O:9])[O:12][c:13]2[c:14]3[c:18]([c:19]([CH3:34])[c:20]([O:32][CH3:33])[c:21]2[CH2:22][CH:23]=[C:24]([CH2:25][CH2:26][C:27](=[O:28])[O:29][CH3:30])[CH3:31])[CH2:17][O:16][C:15]3=[O:35])[cH:5][cH:6]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)CCC(C)=CCc1c(O)c2c(c(C)c1OC)COC2=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(S(=O)(=O)Cl)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccncc1
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)CCC(C)=CCc1c(OC)c(C)c2c(c1OS(=O)(=O)c1ccc(C)cc1)C(=O)OC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[ClH:36].[OH:12][c:13]1[c:14]2[c:18]([c:19]([CH3:34])[c:20]([O:32][CH3:33])[c:21]1[CH2:22][CH:23]=[C:24]([CH2:25][CH2:26][C:27](=[O:28])[O:29][CH3:30])[CH3:31])[CH2:17][O:16][C:15]2=[O:35].[c:1]1([CH3:11])[cH:2][cH:3][c:4]([S:7](=[O:8])(=[O:9])[Cl:10])[cH:5][cH:6]1.[cH:37]1[cH:38][cH:39][n:40][cH:41][cH:42]1>>[c:1]1([CH3:11])[cH:2][cH:3][c:4]([S:7](=[O:8])(=[O:9])[O:12][c:13]2[c:14]3[c:18]([c:19]([CH3:34])[c:20]([O:32][CH3:33])[c:21]2[CH2:22][CH:23]=[C:24]([CH2:25][CH2:26][C:27](=[O:28])[O:29][CH3:30])[CH3:31])[CH2:17][O:16][C:15]3=[O:35])[cH:5][cH:6]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)CCC(C)=CCc1c(O)c2c(c(C)c1OC)COC2=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(S(=O)(=O)Cl)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccncc1
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)CCC(C)=CCc1c(OC)c(C)c2c(c1OS(=O)(=O)c1ccc(C)cc1)C(=O)OC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |